molecular formula C10H14N2O5 B1314176 Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate CAS No. 82754-70-9

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate

Cat. No.: B1314176
CAS No.: 82754-70-9
M. Wt: 242.23 g/mol
InChI Key: SNSXFXIUJVDZID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate typically involves the reaction of ethyl 3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Properties

IUPAC Name

ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-3-15-7(13)5-6-8(9(11)17-12-6)10(14)16-4-2/h3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSXFXIUJVDZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=C1C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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